Cas no 2779-69-3 (Benzene,1,1'-(2,2-dichloroethenylidene)bis-)

Benzene,1,1'-(2,2-dichloroethenylidene)bis- structure
2779-69-3 structure
Product Name:Benzene,1,1'-(2,2-dichloroethenylidene)bis-
CAS No:2779-69-3
MF:C14H10Cl2
MW:249.135201931
CID:272391
PubChem ID:101306
Update Time:2025-04-19

Benzene,1,1'-(2,2-dichloroethenylidene)bis- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1,1'-(2,2-dichloroethenylidene)bis-
    • (2,2-dichloro-1-phenylethenyl)benzene
    • (2,2-Dichloro-1-phenylvinyl)benzene
    • 1,1-Dichlor-2,2-diphenyl-aethen
    • 1,1-dichloro-2,2-diphenylethene
    • 1,1-dichloro-2,2-diphenyl-ethene
    • 2,2-bis(phenyl)-1,1-dichloroethene
    • AC1L2QJZ
    • AC1Q3FE3
    • AR-1I7771
    • Ethene, 1,1-diphenyl-2,2-dichloro-
    • NSC406155
    • NSC 406155
    • DTXSID00182113
    • 2779-69-3
    • (2,2-Dichloro-1-phenylvinyl)benzene #
    • 1,1'-(Dichloroethenylidene)bis benzene
    • GVLRAPLHURDGPL-UHFFFAOYSA-N
    • Benzene, 1,1'-(dichloroethenylidene)bis-
    • AKOS003658495
    • AI3-01743
    • 1,1-DICHLORO-2,2-DIPHENYLETHYLENE
    • SCHEMBL4366414
    • NSC-406155
    • Inchi: 1S/C14H10Cl2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
    • InChI Key: GVLRAPLHURDGPL-UHFFFAOYSA-N
    • SMILES: Cl/C(=C(/C1C=CC=CC=1)\C1C=CC=CC=1)/Cl

Computed Properties

  • Exact Mass: 248.0161
  • Monoisotopic Mass: 248.016
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.227
  • Boiling Point: 315.6°C at 760 mmHg
  • Flash Point: 136.2°C
  • Refractive Index: 1.607
  • PSA: 0
  • LogP: 4.88110
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